molecular formula C11H23N3O B7921322 1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone

1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone

Cat. No.: B7921322
M. Wt: 213.32 g/mol
InChI Key: QGYIZIMERZDLTK-UHFFFAOYSA-N
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Description

1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone is a complex organic compound that features a pyrrolidine ring substituted with an ethanone group and an aminoethyl-ethylamino side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone typically involves multi-step organic reactions. One common approach is to start with the pyrrolidine ring and introduce the ethanone group through a Friedel-Crafts acylation reaction. The aminoethyl-ethylamino side chain can be added via nucleophilic substitution reactions, often using amines and alkyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone
  • 1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidin-1-yl)-ethanone
  • 1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-azetidin-1-yl)-ethanone

Uniqueness

1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone is unique due to its specific substitution pattern and the presence of both an ethanone group and an aminoethyl-ethylamino side chain. This combination of functional groups provides distinct chemical properties and potential biological activities compared to similar compounds .

Properties

IUPAC Name

1-[3-[[2-aminoethyl(ethyl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-3-13(7-5-12)8-11-4-6-14(9-11)10(2)15/h11H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYIZIMERZDLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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